molecular formula C5H14N2 B1584249 1,3-Diaminopentane CAS No. 589-37-7

1,3-Diaminopentane

Cat. No.: B1584249
CAS No.: 589-37-7
M. Wt: 102.18 g/mol
InChI Key: WTSXICLFTPPDTL-UHFFFAOYSA-N
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Description

1,3-Diaminopentane, also known as cadaverine, is an organic compound with the molecular formula C₅H₁₄N₂. It is a diamine with a five-carbon backbone and two primary amine groups located at the first and third carbon atoms. This compound is a colorless liquid with a distinctive, unpleasant odor often associated with decaying flesh. It is naturally occurring in living organisms and is produced by the bacterial decarboxylation of lysine .

Mechanism of Action

Target of Action

1,3-Diaminopentane, also known as 1,3-Pentanediamine, is a simple diamine with the formula H2N(CH2)3NH2 Diamines are generally known to interact with various biological targets, including enzymes and receptors, and play a role in numerous biochemical processes .

Mode of Action

Diamines, in general, are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes, or interacting with receptors on cell surfaces . The exact interaction of this compound with its targets would depend on the specific biochemical context.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a building block in the synthesis of heterocycles, which are used in textile finishing, and coordination complexes . It is also used in the synthesis of piroxantrone and losoxantrone . .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical context .

Result of Action

Diamines, in general, are known to have various effects at the molecular and cellular level, depending on their specific targets and the context of their action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and reactivity of this compound . Furthermore, the presence of other molecules can influence its action, either by competing for the same targets or by modifying the biochemical environment in which this compound acts .

Preparation Methods

1,3-Diaminopentane can be synthesized through several methods:

Chemical Reactions Analysis

1,3-Diaminopentane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halides for substitution reactions. Major products formed from these reactions include nitriles, amides, primary amines, and polyamides.

Scientific Research Applications

1,3-Diaminopentane has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-Diaminopentane is similar to other diamines such as:

What sets this compound apart is its unique five-carbon backbone, which provides distinct properties and applications compared to its shorter and longer counterparts.

Properties

IUPAC Name

pentane-1,3-diamine
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InChI

InChI=1S/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSXICLFTPPDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30866818
Record name 1,3-Pentanediamine
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a slight odor; [DuPont MSDS]
Record name 1,3-Pentanediamine
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Vapor Pressure

1.0 [mmHg]
Record name 1,3-Pentanediamine
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CAS No.

589-37-7
Record name 1,3-Pentanediamine
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Record name 1,3-Pentanediamine
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Synthesis routes and methods

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Reaction Step Four
Quantity
178.6 g
Type
reactant
Reaction Step Five
Quantity
59.9 g
Type
solvent
Reaction Step Five
Quantity
20.6 g
Type
solvent
Reaction Step Five
[Compound]
Name
5,000
Quantity
0.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
Mn polydimethylsiloxane diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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